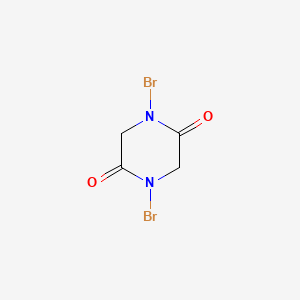

1,4-Dibromo-piperazine-2,5-dione

Description

Contextualization of Piperazine-2,5-dione Derivatives as a Core Scaffold in Organic Chemistry

Piperazine-2,5-dione, also known as cyclo(Gly-Gly) or glycine (B1666218) anhydride (B1165640), represents the simplest cyclic dipeptide. nih.govnih.gov This six-membered ring, containing two amide bonds, is a privileged scaffold found in a wide array of natural products and serves as a fundamental building block in the synthesis of more complex, biologically active molecules. nih.govmdpi.comcsu.edu.auchemrxiv.org Its rigid, planar-like conformation provides a well-defined three-dimensional structure that is amenable to stereocontrolled functionalization. nih.gov

The significance of the piperazine-2,5-dione core stems from several key attributes:

Natural Abundance : This motif is ubiquitous in nature, frequently identified in fermentation broths, yeast cultures, and as a structural component within larger natural product architectures. wikipedia.org

Biological Activity : Derivatives of piperazine-2,5-dione exhibit a broad spectrum of biological effects, including anticancer, antiviral, antioxidative, and anti-inflammatory properties. nih.govmdpi.comnih.gov This has made them attractive targets in medicinal chemistry and drug discovery. nih.gov For instance, certain derivatives have been investigated for their potential in treating neurodegenerative diseases and cancer. nih.govnih.gov

Synthetic Versatility : The piperazine-2,5-dione ring can be readily synthesized, often through the self-condensation of amino acids or the cyclization of dipeptides. mdpi.comorganic-chemistry.orgresearchgate.net The hydrogens on the alpha-carbons (C-3 and C-6) and on the amide nitrogens (N-1 and N-4) can be substituted, allowing for the creation of a diverse library of compounds. mdpi.comanu.edu.au Synthetic methods have been developed to produce both symmetrically and asymmetrically substituted derivatives. mdpi.comanu.edu.au

This inherent versatility and biological relevance make the piperazine-2,5-dione system a cornerstone in contemporary organic and medicinal chemistry, providing a robust platform for the exploration of new chemical entities. nih.govanu.edu.au

Significance of N-Halogenation in Piperazine-2,5-dione Systems

The introduction of halogen atoms onto the nitrogen atoms of the piperazine-2,5-dione ring, a process known as N-halogenation, is a critical transformation that significantly enhances the synthetic utility of the scaffold. The resulting N-halo-amides are highly reactive intermediates. Specifically, the N-bromo derivatives, such as 1,4-Dibromo-piperazine-2,5-dione, serve as efficient bromine-radical initiators or electrophilic bromine sources.

The primary method for achieving this transformation is through radical halogenation using reagents like N-bromosuccinimide (NBS). wikipedia.orgpublish.csiro.au The N-Br bonds in this compound are relatively weak and can be cleaved to generate bromine radicals or a source of Br+, making the compound a valuable reagent for subsequent functionalization reactions.

Research has also explored methods for controlling the site of halogenation in asymmetrically substituted piperazine-2,5-diones. publish.csiro.au It has been shown that different substituents on the nitrogen atoms can influence the reactivity of the adjacent methylene (B1212753) groups towards radical bromination. publish.csiro.au For example, an N-acetyl group deactivates the neighboring glycine residue towards bromination compared to an N-methyl substituent, allowing for regiocontrolled functionalization. publish.csiro.au This ability to direct halogenation is crucial for the planned synthesis of complex, unsymmetrical molecules.

Overview of Research Trajectories for this compound

This compound is primarily valued as a reactive intermediate in organic synthesis. Its chemical properties make it a useful tool for introducing bromine into other molecules or for creating further substituted piperazine-2,5-dione derivatives.

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 37636-53-6 chemicalbook.comaksci.com |

| Molecular Formula | C₄H₄Br₂N₂O₂ aksci.com |

| Molecular Weight | 271.89 g/mol aksci.com |

| Purity Specification | ≥95% aksci.com |

This data is compiled from available chemical supplier and database information.

The synthesis of this compound itself is straightforward, typically involving the direct bromination of the parent piperazine-2,5-dione. The primary research trajectory for this compound is its use as a precursor in subsequent reactions. The labile bromine atoms can be readily displaced by a variety of nucleophiles. wikipedia.org This reactivity allows for the synthesis of a wide range of C-substituted piperazine-2,5-diones, which are often difficult to access directly.

For example, research has demonstrated the use of brominated piperazine-2,5-diones in reactions with nucleophiles such as indoles. In one reported synthesis, sarcosine (B1681465) anhydride is brominated and then immediately reacted with 5-bromoindole (B119039) to produce 3,6-bis(5'-bromo-3'-indolyl)-1,4-dimethylpiperazine-2,5-dione. georgiasouthern.edu This type of reaction highlights the role of the dibromo intermediate as a key stepping stone to creating more elaborate molecular architectures that may possess interesting biological or material properties. The displacement of the labile bromides can occur with a range of nucleophiles including thiols, alcohols, and amines, making it a versatile synthetic tool. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromopiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N2O2/c5-7-1-3(9)8(6)2-4(7)10/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKYKEHRPKQJDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CC(=O)N1Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Molecular Structure and Conformation

Spectroscopic Characterization Methodologies for Structural Assignment

Spectroscopic methods are indispensable for determining the molecular structure of compounds like 1,4-Dibromo-piperazine-2,5-dione. Each technique provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR would provide key structural information.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of this compound, the protons on the methylene (B1212753) groups (CH₂) of the piperazine (B1678402) ring would be expected to produce signals. The chemical shift of these protons would be influenced by the adjacent electron-withdrawing carbonyl groups and the bromine atoms on the nitrogen. Due to the symmetrical nature of the molecule, the two methylene groups are chemically equivalent, which would likely result in a single, sharp singlet in the spectrum. The exact chemical shift would provide information about the electronic environment of these protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be expected to show two distinct signals corresponding to the two types of carbon atoms in the molecule: the carbonyl carbons (C=O) and the methylene carbons (CH₂). The carbonyl carbons would appear at a significantly downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom. The methylene carbons would appear at a higher field, with their chemical shift influenced by the adjacent nitrogen and carbonyl groups.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, a high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the C₄H₄Br₂N₂O₂ isotopologues. The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). This pattern would be a clear indicator of the presence of two bromine atoms in the molecule.

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would also induce fragmentation of the molecule. The analysis of the resulting fragment ions can provide further confirmation of the structure. Expected fragmentation pathways could include the loss of bromine atoms, carbon monoxide, or cleavage of the piperazine ring. While specific mass spectrometry data for this compound is not available, ESI-MS has been effectively used to confirm the molecular weights of other piperazine-2,5-dione derivatives. chemicalbook.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) groups of the amide functionalities (diketopiperazine). This band would typically appear in the region of 1650-1700 cm⁻¹. The spectrum would also show characteristic bands for C-N stretching and CH₂ bending vibrations. The absence of an N-H stretching band (typically around 3200-3400 cm⁻¹) would confirm the substitution at the nitrogen atoms.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretching vibration would also be Raman active. Due to the molecule's symmetry, certain vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Theoretical and experimental vibrational studies on various diketopiperazines have shown that the positions of the amide I (mainly C=O stretch) and amide II bands are sensitive to the conformation and substitution of the ring.

Electronic Absorption and Fluorescence Spectroscopy for Chromophore Analysis

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule, particularly those involving chromophores.

Electronic Absorption Spectroscopy: The this compound molecule contains amide groups as its primary chromophores. These would be expected to exhibit π → π* and n → π* electronic transitions. The n → π* transition of the carbonyl groups would likely result in a weak absorption band in the near-UV region. The more intense π → π* transitions would occur at shorter wavelengths in the UV region. The presence of bromine atoms might slightly influence the position of these absorption bands.

Fluorescence Spectroscopy: Many piperazine-2,5-dione derivatives are known to be fluorescent. Whether this compound exhibits fluorescence would depend on the efficiency of radiative decay from its excited state versus non-radiative decay processes. The heavy bromine atoms could potentially quench fluorescence through intersystem crossing. If fluorescent, the emission spectrum would be red-shifted compared to the absorption spectrum (Stokes shift).

While specific electronic absorption and fluorescence data for this compound are not documented in the available literature, studies on related systems provide insights into the expected spectral properties.

X-ray Crystallography for Solid-State Structural Determination

Analysis of Bond Lengths, Angles, and Dihedral Angles

A single-crystal X-ray diffraction analysis of this compound would provide a detailed picture of its molecular geometry.

Bond Lengths: The analysis would yield precise measurements of the C=O, C-N, N-Br, and C-C bond lengths within the piperazine-2,5-dione ring. The C-N bond lengths would be of particular interest as they would reflect the degree of amide resonance.

Bond Angles: The C-N-C, N-C-C, and O=C-N bond angles would define the geometry of the six-membered ring. These angles would indicate any deviation from idealized geometries due to ring strain or substituent effects.

Dihedral Angles: The dihedral angles of the ring would define its conformation. Piperazine-2,5-dione rings can adopt various conformations, such as a planar, boat, or chair-like structure. The specific conformation adopted by this compound in the solid state would be revealed by the crystallographic data.

Although a crystal structure for this compound is not available in the public record, X-ray crystallography has been used to determine the structures of many other piperazine-2,5-dione derivatives, revealing details about their cis/trans isomerism and ring conformations.

Investigation of Molecular Conformations and Isomerism (e.g., cis/trans)

The piperazine-2,5-dione ring is not perfectly planar and can adopt various conformations. For 1,4-disubstituted piperazine-2,5-diones, the substituents on the nitrogen atoms can be arranged in either a cis or trans configuration relative to the plane of the ring. In the case of this compound, this would refer to the relative orientation of the two bromine atoms.

The identification of cis and trans isomers of substituted piperazine-2,5-diones can be effectively achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. csu.edu.auresearchgate.netchemrxiv.org For instance, in related substituted piperazine-2,5-diones, the chemical shifts of the ring protons are sensitive to the stereochemistry. csu.edu.au The spatial proximity of substituents in the cis isomer can lead to distinct through-space interactions, such as the Nuclear Overhauser Effect (NOE), which are absent in the trans isomer. csu.edu.au

While specific experimental data for this compound is not extensively documented in publicly available literature, studies on analogous compounds, such as those with benzylidene substituents, have shown that hydrogenation can lead to the formation of both cis and trans isomers, with the cis isomer often being the major product under certain conditions. csu.edu.auresearchgate.netchemrxiv.org The determination of the major and minor isomers in such cases was unequivocally confirmed by a combination of detailed NMR analysis and single-crystal X-ray diffraction. csu.edu.auresearchgate.netchemrxiv.org

The conformation of the piperazine-2,5-dione ring itself is also a subject of interest. It can range from a nearly planar structure to a more puckered boat or chair-like conformation. In many crystalline structures of related diketopiperazines, the ring adopts a conformation that is influenced by the steric bulk of the substituents and the packing forces within the crystal lattice. researchgate.net For 1,4-dimethylpiperazine-2,3-dione, a related compound, the ring adopts a half-chair conformation in the crystalline state. nih.gov

Supramolecular Assembly and Intermolecular Interactions in Crystalline States

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces. In the case of this compound, the presence of bromine atoms introduces the possibility of halogen bonding, a highly directional and specific non-covalent interaction. mdpi.comwiley-vch.demdpi.com

Halogen bonding occurs when an electrophilic region on a halogen atom, known as the σ-hole, interacts with a nucleophilic site on an adjacent molecule. wiley-vch.de In the context of this compound, the bromine atoms can act as halogen bond donors, while the carbonyl oxygen atoms or even the nitrogen atoms (despite being bonded to the electronegative bromine) could potentially act as halogen bond acceptors.

Studies on other halogenated organic molecules have demonstrated the significant role of halogen bonds in directing supramolecular assembly. nih.govresearchgate.net For example, in the crystal structure of 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene, C–Br...π(arene) interactions are the dominant packing force. mdpi.com In other systems, a combination of C–H...Br hydrogen bonds and Br...Br interactions are observed. mdpi.com The interplay between these interactions and other forces like dipole-dipole interactions and van der Waals forces will ultimately determine the final crystal packing of this compound.

The crystal structure of piperazine-1,4-diium (B1225682) diiodide, a related compound, reveals a layered structure held together by a network of hydrogen bonds. researchgate.net This highlights the importance of considering all potential intermolecular interactions when predicting or analyzing the solid-state structure of such compounds. The table below summarizes key intermolecular interactions that could be anticipated in the crystalline state of this compound, based on studies of analogous systems.

| Interaction Type | Potential Donor | Potential Acceptor | Significance in Supramolecular Assembly |

|---|---|---|---|

| Halogen Bonding (Br···O) | Bromine Atom | Carbonyl Oxygen Atom | Highly directional, can lead to the formation of chains or sheets. |

| Halogen Bonding (Br···N) | Bromine Atom | Nitrogen Atom | Directional interaction influencing molecular packing. |

| Br···Br Interactions | Bromine Atom | Bromine Atom | Can contribute to the overall stability of the crystal lattice. |

| C–H···O Hydrogen Bonding | Methylene C-H | Carbonyl Oxygen Atom | Commonly observed interaction, contributes to network formation. |

| Dipole-Dipole Interactions | Polar C=O and N-Br bonds | Influence the alignment of molecules in the crystal. |

Chiroptical Studies for Stereochemical Assignment in Chiral Derivatives

While this compound itself is achiral, the introduction of chiral substituents at the carbon atoms of the piperazine ring would lead to chiral derivatives. The determination of the absolute stereochemistry of these derivatives is crucial for understanding their biological activity and for applications in stereoselective synthesis. Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are powerful tools for this purpose.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. By comparing experimental CD spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of a chiral molecule can often be unambiguously assigned.

For instance, the synthesis of an optically active hemiporphyrazine with chiral binaphthyl substituents demonstrated that the CD spectrum exhibits mirror symmetry between the (R,R) and (S,S) enantiomers, allowing for clear stereochemical assignment. rsc.org In the context of complex natural products, such as the pentameric alkaloid (−)-psychotridine, total synthesis coupled with spectroscopic analysis, including chiroptical methods, was instrumental in assigning the complete stereochemistry. nih.gov

Therefore, for a hypothetical chiral derivative of this compound, a similar approach would be employed. The synthesis of enantiomerically enriched samples, followed by the measurement of their CD spectra and comparison with theoretically calculated spectra for the possible stereoisomers, would provide a reliable method for the assignment of their absolute configurations. nih.gov

Reaction Mechanisms and Transformative Chemistry of 1,4 Dibromo Piperazine 2,5 Dione

Photo-induced Addition Reactions with Unsaturated Substrates

The N-Br bonds in 1,4-dibromo-piperazine-2,5-dione are susceptible to homolytic cleavage upon irradiation, leading to the formation of nitrogen-centered radicals. These radicals can initiate addition reactions with various unsaturated substrates, such as alkenes. Research has shown that the irradiation of this compound in the presence of 1-alkenes in acetonitrile (B52724) results in the formation of addition products. oup.com The reaction yields a mixture of 1:1 and 1:2 adducts, indicating that both one and two of the N-bromo groups can react. The use of a hydrogen bromide scavenger, such as 1,2-epoxybutane, has been found to improve the yields of these adducts, which suggests the formation of HBr as a byproduct during the reaction. oup.com

The photo-induced addition of this compound to unsaturated substrates proceeds through a free-radical chain mechanism. This is analogous to the well-studied reactions of other N-bromoimides, such as N-bromosuccinimide (NBS), with alkenes. masterorganicchemistry.comlibretexts.org The reaction is initiated by the photochemical homolysis of the N-Br bond, generating a piperazine-2,5-dionyl radical and a bromine radical.

Initiation: The process begins with the absorption of light by this compound, leading to the cleavage of one of the N-Br bonds to form a nitrogen-centered radical and a bromine atom.

Propagation:

The bromine radical then adds to the alkene at the less substituted carbon, forming a more stable carbon-centered radical intermediate. This regioselectivity is typical for radical additions to alkenes. nih.gov

This carbon radical subsequently abstracts a bromine atom from another molecule of this compound, yielding the 1:1 adduct and regenerating the nitrogen-centered radical, which continues the chain reaction.

The formation of 1:2 adducts likely occurs through a similar pathway, where the remaining N-Br bond in the 1:1 adduct undergoes photochemical cleavage and subsequent addition to another alkene molecule.

The stereochemistry of the addition of N-bromoimides to alkenes generally results in anti-addition. masterorganicchemistry.com This is explained by the formation of a bridged bromonium-like intermediate or by steric hindrance that favors the approach of the bromine-donating species from the face opposite to the initial radical attack. youtube.comladykeanecollege.edu.in For example, the reaction of NBS with alkenes in the presence of water to form bromohydrins proceeds with anti stereoselectivity. masterorganicchemistry.com

The regioselectivity of the radical addition is governed by the stability of the resulting carbon-centered radical. The initial bromine radical will add to the double bond in a way that produces the most substituted (and therefore most stable) radical intermediate. This is often referred to as anti-Markovnikov addition in the context of HBr addition under radical conditions. nih.gov

A summary of expected outcomes in photo-induced additions is presented in the table below.

| Substrate Type | Expected Regioselectivity | Expected Stereochemistry |

| Terminal Alkene | Bromine adds to the terminal carbon | Anti-addition |

| Internal Alkene | Bromine adds to the less substituted carbon | Anti-addition |

Substitution and Elimination Reactions Involving the N-Bromine Substituents

The N-Br bonds in this compound are not only reactive under photochemical conditions but can also participate in substitution and elimination reactions.

The bromine atoms in this compound are electrophilic and can be displaced by nucleophiles. This reactivity is exemplified by the synthesis of novel 1,4-disubstituted piperazine-2,5-dione derivatives. nih.gov For instance, the reaction of a dibrominated piperazine-2,5-dione with indoles in DMF has been reported to produce bis-indolylpiperazine-2,5-diones. researchgate.net This transformation represents a nucleophilic substitution where the indole (B1671886) acts as the nucleophile.

The general mechanism involves the attack of the nucleophile on the electrophilic bromine atom, leading to the formation of a new N-nucleophile bond and the displacement of a bromide ion. The reactivity can be influenced by the nature of the nucleophile and the reaction conditions.

In the presence of a suitable base, this compound can potentially undergo elimination of HBr to form unsaturated derivatives, such as 1-bromo-piperazine-2,5-diene or piperazine-2,5-diene. While direct evidence for this reaction with this compound is not extensively documented, analogous reactions with other N-halo compounds and alkyl halides are well-established. libretexts.orgmsu.edulibretexts.org

A plausible pathway is an E2 or E1cB elimination mechanism. In an E2 mechanism, a base would abstract a proton from the carbon adjacent to the nitrogen, with the simultaneous departure of the bromide ion, leading to the formation of a double bond. For this to occur, an anti-periplanar arrangement of the proton and the leaving group is generally preferred. libretexts.org

Alternatively, an E1cB mechanism could operate, particularly if the proton on the α-carbon is acidic. researchgate.net This would involve the formation of a carbanion intermediate, followed by the expulsion of the bromide ion to form the alkene. The synthesis of unsaturated 3-substituted piperazine-2,5-diones has been reported, indicating that the formation of double bonds within the piperazine-2,5-dione ring is feasible. mdpi.commdpi.com

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The N-Br bonds in this compound make it a potential substrate for metal-catalyzed cross-coupling reactions, a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples with this exact compound are not widely reported, the reactivity of other N-bromo amides in such reactions provides a strong indication of its potential.

Prominent among these are copper-catalyzed and nickel-catalyzed reactions. The copper-catalyzed N-arylation of amides, known as the Goldberg reaction, is a well-established method for forming N-aryl bonds. nih.govsynarchive.comresearchgate.netscispace.comnih.gov In a typical Goldberg reaction, an N-bromo amide could couple with an aryl boronic acid or an amine in the presence of a copper catalyst and a suitable ligand. nih.govchemistryviews.orgnih.gov

Nickel-catalyzed cross-coupling reactions have also emerged as a versatile method for the functionalization of amides. nih.govacs.orgacs.orgrsc.orgnih.gov These reactions can be used to form C-C bonds by coupling N-bromo amides with organozinc or organoboron reagents. The catalytic cycle for these reactions typically involves oxidative addition of the N-Br bond to a low-valent metal center, followed by transmetalation and reductive elimination.

The table below summarizes potential metal-catalyzed cross-coupling reactions of this compound based on analogous systems.

| Reaction Type | Metal Catalyst | Coupling Partner | Potential Product |

| Goldberg Amination | Copper | Amines, Arylboronic acids | N-amino or N-aryl piperazine-2,5-diones |

| Negishi Coupling | Nickel | Organozinc reagents | N-alkyl or N-aryl piperazine-2,5-diones |

| Suzuki Coupling | Palladium/Nickel | Organoboron reagents | N-aryl or N-vinyl piperazine-2,5-diones |

Reductive Transformations and Hydrogenation Studies

The reductive chemistry of this compound is characterized by the cleavage of the nitrogen-bromine (N-Br) bonds. While specific studies on the hydrogenation of this particular compound are not extensively documented in publicly available literature, the reactivity of the N-Br bond in similar N-bromoamides and N-bromoimides provides insight into its expected behavior.

Reductive debromination of N-haloamides can be achieved using various reducing agents. These transformations are crucial for the removal of the bromine atoms, leading to the formation of the parent piperazine-2,5-dione structure. The general reaction involves the transfer of electrons to the N-Br bond, resulting in its cleavage.

Commonly, the reduction of the amide carbonyl groups within the piperazine-2,5-dione ring to the corresponding amines requires potent reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgorganic-chemistry.org This process, however, represents a more profound reduction of the entire heterocyclic core, rather than the selective transformation of the N-Br bonds.

While direct hydrogenation studies on this compound are scarce, the hydrogenation of amide functionalities is a well-established field. These reactions typically employ transition metal catalysts and can lead to the formation of amines. chinesechemsoc.org It is plausible that under specific catalytic conditions, selective reductive cleavage of the N-Br bonds could be achieved, though this remains an area for further investigation.

Table 1: Plausible Reductive Transformations of this compound

| Reactant | Reagent/Catalyst | Plausible Product | Reaction Type |

| This compound | Mild Reducing Agents | Piperazine-2,5-dione | Reductive Debromination |

| This compound | LiAlH₄ | Piperazine (B1678402) | Carbonyl Reduction |

Investigation of Radical Pathways and Intermediates

The N-Br bonds in this compound are susceptible to homolytic cleavage upon exposure to heat or light, leading to the formation of nitrogen-centered radicals. This reactivity makes the compound a potential source of bromine radicals for various radical-mediated transformations.

A key example of this reactivity is the photoinduced free-radical addition of this compound to olefins. For instance, its reaction with 3,4-dihydro-2H-pyran under irradiation yields both 1:1 and 1:2 addition products, alongside secondary products. This demonstrates the compound's capacity to initiate radical chain reactions.

The mechanism of these radical reactions is analogous to that of other N-bromo compounds like N-bromosuccinimide (NBS). libretexts.orgyoutube.compbworks.commasterorganicchemistry.com The process typically involves three main stages:

Initiation: Homolytic cleavage of the N-Br bond to generate a nitrogen-centered radical and a bromine radical.

Propagation: The bromine radical abstracts a hydrogen atom from a substrate to form a carbon-centered radical, which then reacts with another molecule of this compound to yield the brominated product and regenerate the nitrogen-centered radical.

Termination: Combination of two radical species to form a stable, non-radical product.

The ability of this compound to act as a radical initiator opens up possibilities for its use in polymerization reactions. wikipedia.orgnih.govlibretexts.orgyoutube.com In such processes, the radicals generated from the homolytic cleavage of the N-Br bond can initiate the polymerization of vinyl monomers.

Table 2: Investigated and Potential Radical Reactions of this compound

| Reactant(s) | Conditions | Observed/Potential Product(s) | Reaction Type |

| This compound, 3,4-Dihydro-2H-pyran | Irradiation | 1:1 and 1:2 addition products | Photoinduced Radical Addition |

| This compound, Alkene/Alkane | Heat/Light | Brominated Alkene/Alkane | Free-Radical Bromination |

| This compound, Vinyl Monomer | Heat/Light | Polymer | Radical Polymerization Initiation |

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. semanticscholar.org It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of moderate size. nih.gov

For 1,4-dibromo-piperazine-2,5-dione, DFT calculations, often using a hybrid functional like B3LYP, would be employed to optimize the molecular geometry and predict various properties. acs.orgresearchgate.net These properties include bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. Other calculable properties are dipole moment, polarizability, and vibrational frequencies, which are crucial for understanding the molecule's interaction with electric fields and its infrared spectrum.

| Vibrational Frequencies | Frequencies at which the molecule's bonds vibrate, corresponding to peaks in an IR spectrum. |

This table is illustrative of the types of data generated from DFT studies; specific values for this compound are not available in the searched literature.

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. chemicalbook.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. rsc.org A small HOMO-LUMO gap generally indicates high chemical reactivity and lower kinetic stability. researchgate.net For this compound, the presence of electronegative bromine and oxygen atoms would significantly influence the energies and distributions of these orbitals. The analysis would reveal the most likely sites for nucleophilic and electrophilic attack.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Related to the molecule's electron-donating ability. |

| LUMO Energy | ELUMO | Related to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | An indicator of chemical reactivity and kinetic stability. |

This table outlines the standard outputs of FMO analysis; specific values for this compound are not available in the searched literature.

Computational methods can predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. nih.gov For instance, DFT calculations can generate theoretical infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. semanticscholar.org Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental ¹H and ¹³C NMR spectra. This is particularly useful for assigning specific signals to the correct atoms within the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static molecules, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. mdpi.com An MD simulation would reveal the conformational flexibility of the this compound ring. The piperazine-2,5-dione core can adopt various conformations, such as planar, boat, or chair-like structures, and the simulation would show the energetic favorability and transitions between these states. MD simulations are also crucial for studying how the molecule interacts with other molecules, including solvents or biological macromolecules, by analyzing intermolecular forces like hydrogen bonds and van der Waals interactions.

In Silico Modeling of Reaction Mechanisms and Selectivity

Computational modeling is invaluable for investigating potential chemical reactions. For this compound, this could involve studying its stability and decomposition pathways or its reactivity as a brominating agent. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway. This helps in understanding the reaction mechanism and predicting selectivity, for example, why a reaction might favor one product over another. nih.gov

Computational Approaches to Tautomerism and Isomerism

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, one could investigate the possibility of keto-enol tautomerism, where a proton moves from an alpha-carbon to a carbonyl oxygen, creating a C=C double bond and a hydroxyl group. While the diketo form is expected to be overwhelmingly stable, computational calculations of the relative energies of different tautomers and the energy barriers for their interconversion would provide a definitive answer. Similarly, the relative stabilities of different stereoisomers (e.g., cis/trans isomers related to the substituents on the ring) can be precisely calculated.

Virtual Screening and Molecular Docking for Ligand-Target Interactions in Chemical Biology

As of the latest available scientific literature, there are no specific studies detailing the virtual screening or molecular docking of This compound for ligand-target interactions in chemical biology. While the parent scaffold, piperazine-2,5-dione (also known as a cyclic dipeptide), and its various other substituted derivatives are subjects of interest in computational drug discovery, research focusing explicitly on the 1,4-dibromo iteration is not present in published databases.

Computational methods like virtual screening and molecular docking are powerful tools for identifying potential biological targets for a given compound and elucidating its binding mode at a molecular level. These techniques are widely applied to various classes of molecules, including other halogenated and non-halogenated piperazine-2,5-dione derivatives. For instance, studies on other piperazine-containing compounds have successfully employed these methods to predict interactions with targets ranging from enzymes to G-protein coupled receptors.

However, the absence of such dedicated research for This compound means that there are no available data tables of binding affinities, no detailed findings on its interactions with specific protein targets, and no elucidated binding poses to report. The influence of the bromine atoms at the N1 and N4 positions on the compound's steric and electronic properties, which would be a key factor in any computational study, has not been computationally explored in the context of ligand-target interactions.

Future computational research could screen This compound against libraries of biological targets to hypothesize potential activities. Such in silico studies would be the first step in identifying proteins or enzymes with which this specific compound might interact, paving the way for subsequent experimental validation. Until such research is conducted and published, a detailed, evidence-based account of its virtual screening and molecular docking profile cannot be provided.

Role As a Synthetic Building Block and Research Scaffold

Precursor in the Synthesis of Complex Heterocyclic Systems and Derivatives

The piperazine-2,5-dione core is a privileged structure found in numerous biologically active compounds. nih.gov The dibrominated variant of this scaffold provides a convenient starting point for the synthesis of complex heterocyclic systems and derivatives, including analogues of natural products and novel architectural designs.

Incorporation into Natural Product Analogues

The piperazine-2,5-dione ring is a key structural feature in the antibiotic bicyclomycin (B1666983). rsc.orgamanote.com While direct synthesis of bicyclomycin analogues from 1,4-dibromo-piperazine-2,5-dione is not extensively documented, the general strategy for creating such analogues often involves the elaboration of N,N'-disubstituted piperazine-2,5-diones. rsc.org The reactivity of the N-bromo bonds in this compound makes it an ideal precursor for generating a diverse range of these N-substituted derivatives through reactions with various nucleophiles. This approach allows for the systematic modification of the piperazine-2,5-dione core to explore the structure-activity relationships of bicyclomycin analogues. nih.gov

| Precursor Scaffold | Target Analogue Class | Key Synthetic Transformation |

| 1,4-Disubstituted piperazine-2,5-diones | Bicyclomycin Analogues | Intramolecular cyclization |

Construction of Novel Piperazine-2,5-dione Architectures

The piperazine-2,5-dione framework is a valuable scaffold for the design of novel molecular architectures due to its conformational rigidity and the ability to introduce diverse substituents at the 1 and 4 positions. nih.gov this compound acts as a key intermediate in the synthesis of a variety of 1,4-disubstituted piperazine-2,5-dione derivatives. nih.gov The N-bromo bonds can be readily displaced by a range of nucleophiles, including amines, alcohols, and thiols, allowing for the construction of libraries of compounds with diverse functionalities. researchgate.netmdpi.com This strategy has been employed to create novel compounds with potential applications in medicinal chemistry and materials science.

For instance, a scaffold-hopping strategy has been utilized to design and synthesize novel 1,4-disubstituted piperazine-2,5-diones based on the structures of bioactive bisepoxylignans. nih.govresearchgate.net This approach involves replacing a portion of the natural product's structure with the piperazine-2,5-dione core, which can be accessed from precursors like the dibromo derivative, to generate new molecules with potentially improved or novel biological activities. nih.govresearchgate.net

Applications in Materials Science Research

The rigid and predictable geometry of the piperazine-2,5-dione ring system, coupled with the ability to introduce functional groups, makes it an attractive building block for the construction of ordered molecular assemblies and functional polymers.

Design of Supramolecular Assemblies and Crystal Engineering

The piperazine-2,5-dione core can participate in hydrogen bonding and other non-covalent interactions, which are fundamental to the principles of crystal engineering and the design of supramolecular assemblies. nih.gov While research directly employing this compound in this context is limited, the general principles of using substituted piperazine-2,5-diones are well-established. The ability to introduce various substituents at the nitrogen atoms via displacement of the bromine atoms would allow for the fine-tuning of intermolecular interactions, thereby controlling the packing of molecules in the solid state and influencing the bulk properties of the resulting materials.

Development of Polymer Architectures with Pendant Piperazinedione Moieties

A notable application of piperazine-2,5-dione derivatives in materials science is the development of polymers with pendant piperazinedione moieties. tandfonline.com A synthetic route has been demonstrated for a poly(acrylamide) with these pendant groups, achieved through a post-polymerization cyclization strategy. tandfonline.com This method involves the radical polymerization of a precursor monomer, followed by chemical modification to form the piperazine-2,5-dione rings along the polymer chain. tandfonline.com Such polymers, incorporating the rigid and hydrogen-bonding capable piperazinedione units, are of interest for developing materials with high glass transition temperatures (Tg) and specific thermal properties. tandfonline.com The reactivity of this compound could potentially be harnessed to create functional polymers through grafting reactions or by serving as a cross-linking agent.

| Polymer Type | Synthetic Strategy | Potential Application |

| Poly(acrylamide) with pendant piperazine-2,5-dione moieties | Post-polymerization cyclization | High Tg materials |

Strategies for Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. cam.ac.ukcam.ac.uk The piperazine-2,5-dione scaffold is recognized as a privileged structure in medicinal chemistry and is an attractive starting point for DOS. mdpi.com

The reactivity of this compound makes it a suitable building block for DOS. By reacting the dibromo precursor with a variety of nucleophilic building blocks, it is possible to generate a large library of 1,4-disubstituted piperazine-2,5-diones with significant structural diversity. nih.gov This approach allows for the exploration of a broad chemical space around the piperazine-2,5-dione core, increasing the probability of identifying compounds with desired biological activities. The ability to introduce two points of diversity in a single step makes this an efficient method for library generation. nih.gov

Functionalization at Peripheral Positions for Academic Probes and Reagents

The rigid and chiral scaffold of the piperazine-2,5-dione core makes it an attractive starting point for the synthesis of complex molecular architectures. csu.edu.au The compound this compound, in particular, serves as a valuable synthetic building block, offering reactive sites for peripheral functionalization. This allows for the introduction of a wide array of chemical moieties, paving the way for the development of specialized academic probes and reagents. The bromine atoms on the nitrogen atoms are susceptible to substitution, enabling the covalent attachment of various functional groups.

Research has demonstrated that this compound can undergo photoinduced addition reactions with alkenes. This method provides a direct route to functionalize the piperazine-2,5-dione core at the nitrogen positions. The irradiation of this compound in the presence of an olefin leads to the formation of both 1:1 and 1:2 addition products. The reaction proceeds via a free-radical mechanism initiated by the photolytic cleavage of the N-Br bond.

A study on the photoinduced addition reaction with 1-alkenes in acetonitrile (B52724) revealed the formation of a mixture of adducts. The use of a hydrogen bromide scavenger, such as 1,2-epoxybutane, was found to improve the yields of the addition products. The structures of these adducts were confirmed, providing a basis for a proposed reaction mechanism. This functionalization strategy opens up possibilities for creating a library of piperazine-2,5-dione derivatives with diverse peripheral substituents.

The versatility of this approach is further highlighted by the reaction of this compound with 3,4-Dihydro-2H-pyran under irradiation. This reaction yields both 1:1 and 1:2 addition products, alongside corresponding secondary products. The formation of these adducts is believed to occur through a combination of photoinduced free radical addition and concomitant ionic addition reactions.

While the synthetic methodologies for the functionalization of this compound are established, the direct application of the resulting adducts as academic probes or reagents is an area with potential for further exploration. The introduction of specific functional groups could enable the development of:

Molecular Probes: By attaching fluorophores or other reporter groups to the piperazine-2,5-dione scaffold, new probes could be designed for bioimaging or fluorescence-based assays.

Affinity-Based Probes: The incorporation of reactive groups or specific binding moieties could lead to the creation of probes for identifying and studying protein-protein interactions or enzyme activities.

Chemical Biology Tools: The functionalized piperazine-2,5-diones could serve as scaffolds for the development of new chemical tools to modulate biological pathways.

The research into the functionalization of this compound provides a solid foundation for the future design and synthesis of novel and sophisticated academic probes and reagents.

Table 1: Photoinduced Addition Reactions of this compound with Alkenes

| Alkene | Reaction Conditions | Products | Reference |

| General 1-Alkenes | Irradiation, Acetonitrile | 1:1 and 1:2 adducts | |

| 3,4-Dihydro-2H-pyran | Irradiation | 1:1 and 1:2 adducts and secondary products |

Table 2: Representative Functionalized Piperazine-2,5-dione Derivatives

| Compound Name | Reactants | Notes |

| 1,4-Bis(2-bromocyclohexyl)piperazine-2,5-dione | This compound, Cyclohexene | Product of a photoinduced addition reaction. |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for Dibromopiperazinediones

Current synthetic methodologies for piperazine-2,5-diones often involve multi-step processes that may utilize harsh reagents and generate significant waste. csu.edu.auanu.edu.au The future of synthesizing 1,4-dibromo-piperazine-2,5-dione and its derivatives lies in the development of novel, sustainable, and atom-economical routes. A key area of focus will be the exploration of greener brominating agents and solvent systems. For instance, moving away from traditional brominating agents towards more environmentally benign alternatives could significantly improve the sustainability of the synthesis.

Furthermore, one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, present an attractive strategy to reduce waste and improve efficiency. nih.gov Research into catalytic methods, potentially using transition metal or organocatalysts, could also lead to more efficient and selective bromination of the piperazine-2,5-dione core. The development of flow chemistry processes for the synthesis of this compound could offer advantages in terms of safety, scalability, and process control.

| Current Synthetic Approach | Proposed Sustainable Alternative | Potential Advantages |

| Multi-step synthesis with stoichiometric brominating agents | One-pot synthesis using catalytic bromination | Reduced waste, higher efficiency, improved atom economy |

| Use of hazardous solvents | Application of green solvents (e.g., water, ionic liquids) | Reduced environmental impact, improved safety |

| Batch processing | Continuous flow synthesis | Enhanced safety, better process control, easier scalability |

Advanced Mechanistic Studies using Time-Resolved Spectroscopic Techniques

The photochemical reactivity of 1,4-dibromo-2,5-piperazinedione has been demonstrated in its addition reactions with alkenes and dihydropyran. oup.comoup.com However, a detailed understanding of the underlying reaction mechanisms is still lacking. Future research should employ advanced spectroscopic techniques to probe the intricate details of these transformations.

Time-resolved spectroscopy, with its ability to monitor reactions on ultrafast timescales, is a powerful tool for elucidating the dynamics of chemical processes. libretexts.org By observing the formation and decay of transient species such as radicals and excited states, researchers can gain invaluable insights into the reaction pathways. libretexts.org Techniques like transient absorption spectroscopy and time-resolved infrared spectroscopy could be instrumental in mapping out the potential energy surfaces of the photoinduced reactions of this compound. Computational studies, including density functional theory (DFT) calculations, can complement these experimental investigations by providing theoretical models of the reaction intermediates and transition states. chemrxiv.org

Exploitation of this compound in Catalysis Research

The N-Br bonds in this compound suggest its potential as a source of electrophilic bromine, a property that could be harnessed in catalysis. N-haloimides, a related class of compounds, have already shown promise as catalysts or reagents in a variety of organic transformations. This opens up an exciting avenue for exploring the catalytic applications of this compound.

Future research could investigate its efficacy as a catalyst or co-catalyst in reactions such as:

Halogenation reactions: Acting as a bromine source for the functionalization of various organic substrates.

Oxidative transformations: Utilizing the oxidizing power of the N-Br bond.

Asymmetric catalysis: The development of chiral derivatives of this compound could lead to novel asymmetric catalysts.

The immobilization of this compound on solid supports could also be explored to develop heterogeneous catalysts that are easily separable and recyclable, further enhancing its green credentials.

Integration with Machine Learning and Artificial Intelligence for Retrosynthesis and Reaction Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis and discovery. These powerful computational tools can be applied to accelerate the exploration of the chemical space around this compound.

Future research in this area could focus on:

Retrosynthesis: AI-powered retrosynthesis tools can be trained on known reactions of piperazinediones and related compounds to propose novel and efficient synthetic routes to this compound and its derivatives.

Reaction Prediction: ML models can be developed to predict the outcome and optimal conditions for reactions involving this compound, saving significant experimental time and resources. These models can be trained on existing experimental data and quantum mechanical calculations.

Property Prediction: AI can be used to predict the physicochemical and biological properties of new, unsynthesized derivatives of this compound, guiding the design of molecules with desired functionalities.

| AI/ML Application | Potential Impact on Research |

| Retrosynthesis Planning | Rapid identification of efficient and novel synthetic pathways. |

| Reaction Outcome Prediction | Optimization of reaction conditions and reduction of failed experiments. |

| Virtual Screening | Prioritization of synthetic targets with high potential for desired applications. |

Exploration of New Chemical Space through Diversification and Derivatization

The this compound scaffold provides a versatile platform for the synthesis of a diverse range of new molecules. The two bromine atoms serve as handles for further functionalization, allowing for the introduction of various substituents and the construction of more complex molecular architectures.

Future research should focus on systematically exploring the derivatization of this compound. This could involve:

Nucleophilic substitution reactions: Replacing the bromine atoms with a wide array of nucleophiles to introduce new functional groups.

Cross-coupling reactions: Utilizing modern cross-coupling methodologies to form new carbon-carbon and carbon-heteroatom bonds.

Ring modifications: Exploring reactions that modify the piperazine-2,5-dione ring itself, leading to novel heterocyclic systems.

This exploration of new chemical space could lead to the discovery of compounds with novel biological activities or material properties. The synthesis of a library of derivatives would also provide valuable data for developing structure-activity relationships and training the machine learning models mentioned in the previous section. nih.gov

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 1,4-Dibromo-piperazine-2,5-dione, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation of piperazine-2,5-dione precursors. For brominated analogs, direct bromination using reagents like bromine or N-bromosuccinimide (NBS) in solvents such as DMF or CCl₄ under reflux is common. Optimization includes controlling stoichiometry (e.g., 2:1 Br₂:substrate) and reaction time (6–12 hours) to avoid over-bromination. Post-synthesis purification via column chromatography (silica gel, hexane/acetone gradients) or recrystallization (ethanol/water) ensures high purity .

Q. How can researchers characterize the purity and structural conformation of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., downfield shifts for brominated carbons). IR confirms carbonyl retention (C=O stretch ~1700 cm⁻¹) and N-H bonds .

- Chromatography : HPLC with UV detection (λ = 254 nm) or LC-MS validates purity and molecular weight .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and packing motifs. Data can be cross-referenced with the Cambridge Crystallographic Data Centre (CCDC) .

Advanced Research Questions

Q. How do halogen substituents (Br vs. Cl) influence the reactivity and biological activity of piperazine-2,5-dione derivatives?

- Methodological Answer : Comparative studies using 1,4-dichloro and 1,4-dibromo analogs reveal that bromine’s higher electronegativity increases electrophilicity, enhancing reactivity in nucleophilic substitutions. Biological assays (e.g., apoptosis inhibition or antioxidant activity) show brominated derivatives exhibit stronger bioactivity due to improved membrane permeability and target binding. For example, 1,4-disubstituted bromo derivatives demonstrated 20–30% higher antioxidative efficacy in SH-SY5Y cells compared to chloro analogs .

Q. What crystallographic strategies are employed to resolve structural ambiguities in halogenated piperazine-2,5-diones?

- Methodological Answer : SC-XRD with synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for heavy atoms like bromine. Data refinement using SHELX or Olex2 software accounts for anisotropic displacement parameters. Hydrogen bonding networks (e.g., N-H⋯O=C interactions) and halogen⋯halogen contacts are analyzed to predict supramolecular assembly and stability. CCDC deposition (e.g., CCDC 1407713) provides reference data .

Q. What mechanisms underlie the biological activity of this compound derivatives, and how are these evaluated experimentally?

- Methodological Answer :

- Antioxidant Activity : ROS scavenging is quantified via DCFH-DA fluorescence in H₂O₂-stressed cells. Mitochondrial membrane potential (ΔΨm) stabilization is measured using JC-1 dye .

- Apoptosis Inhibition : Caspase-3/7 activation assays and flow cytometry (Annexin V/PI staining) assess anti-apoptotic effects. Mechanistic studies involve Western blotting for IL-6/Nrf2 pathway proteins .

- Cellular Models : SH-SY5Y neuroblastoma or HeLa cells are treated with derivatives (10–80 μM), followed by MTT assays for viability .

Data Contradictions and Resolution

Q. How can researchers address discrepancies in reported synthetic yields for halogenated piperazine-2,5-diones?

- Methodological Answer : Yield variations (e.g., 70–90%) often stem from solvent polarity (DMF vs. THF) or bromine source reactivity (Br₂ vs. NBS). Systematic DOE (Design of Experiments) using variables like temperature, solvent, and catalyst (e.g., FeCl₃) identifies optimal conditions. Replicating procedures from CCDC-deposited syntheses (e.g., CCDC 1407713) ensures reproducibility .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.